molecular formula C17H15ClFN3O2 B2687584 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-43-1

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2687584
CAS No.: 894015-43-1
M. Wt: 347.77
InChI Key: FZPKDLVEPYRJEB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS Number: 894015-43-1, Molecular Formula: C17H15ClFN3O2, Molecular Weight: 347.8) is a pyrrolidinone urea compound of high interest in pharmacological research . This compound is structurally analogous to novel pyrrolidinone ureas that have been identified as Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a G protein-coupled receptor recognized as a key regulator in the inflammatory response and its resolution; agonists of this receptor are being investigated for their therapeutic potential in a range of conditions including atherosclerosis, heart failure, chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury . The mechanism of action for this class of compounds is believed to mimic endogenous pro-resolving mediators, such as Lipoxin A4, by binding to FPR2 to trigger cytoplasmatic cascades that can suppress pro-inflammatory cytokines and promote the return to tissue homeostasis . Furthermore, structurally related dichlorophenyl urea compounds have demonstrated significant anti-cancer properties in research models, showing ability to inhibit tumor growth, induce apoptosis, and cause G2/M phase cell cycle arrest, suggesting potential broader applications in oncology research . The presence of both chlorophenyl and fluorophenyl substituents in its structure contributes to its specific binding affinity and physicochemical properties . As a research chemical, it serves as a valuable tool for exploring FPR2-mediated pathways and developing new therapeutic agents for inflammatory diseases and cancer. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPKDLVEPYRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 3-chloroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties
Research has demonstrated that derivatives of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit notable antimicrobial activity. A study indicated that related compounds showed antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . The compound's structure allows for interactions that enhance its efficacy against these pathogens.

Anticancer Activity
Another significant application is in the field of oncology. The compound has been investigated for its potential as an anticancer agent. A study highlighted its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . This suggests a promising avenue for developing new cancer therapies based on the structural framework of this compound.

Therapeutic Uses

Neurological Disorders
The unique structural features of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea make it a candidate for treating neurological disorders. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions such as depression and anxiety .

Diabetes Management
Recent studies have also explored the compound's role in glucose metabolism regulation, suggesting potential applications in diabetes management. Its ability to influence insulin signaling pathways may offer new strategies for controlling blood sugar levels .

Structural Characteristics

The molecular structure of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea includes key functional groups that contribute to its biological activity. The presence of the urea moiety is critical for its interaction with biological targets, while the chlorophenyl and fluorophenyl groups enhance lipophilicity and receptor binding affinity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Narayana et al. assessed the antimicrobial properties of various urea derivatives, including 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. The findings revealed significant antibacterial activity against standard bacterial strains, supporting its potential use as a therapeutic agent .

Case Study 2: Anticancer Mechanisms

In a separate investigation, researchers explored the anticancer mechanisms of compounds structurally similar to 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. The study reported that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as novel anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s unique pyrrolidinone moiety distinguishes it from simpler urea derivatives. Key comparisons with analogs from the evidence include:

Table 1: Substituent Profiles and Properties of Urea Derivatives
Compound Name R1 Group R2 Group Yield (%) Molecular Weight [M+H]+
Target Compound 3-Chlorophenyl 4-Fluorophenyl-pyrrolidinone - ~362.8 (calculated)
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 4-Cyanophenyl 3-Chlorophenyl 88.5 272.0
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl 3,4-Dichlorophenyl 81.9 306.0
1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) 4-Cyanophenyl 3-Trifluoromethoxyphenyl 84.8 322.1
Patent Example (1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea) 3-Chloro-5-methoxyphenyl 2-Hydroxymethylphenyl - -

Key Observations :

  • Pyrrolidinone vs. Simple Phenyl Groups: The pyrrolidinone in the target compound introduces a cyclic amide, enhancing hydrogen-bonding capacity and conformational rigidity compared to the linear or monocyclic R2 groups in analogs (e.g., 6f–6h). This could improve binding specificity in biological systems.
  • Electron-Withdrawing Substituents: The 3-chloro and 4-fluoro groups on the target compound contrast with substituents like cyano (6f–6h) or methoxy (patent example).
  • Molecular Weight and Complexity: The target compound’s pyrrolidinone moiety increases its molecular weight (~362.8) compared to simpler analogs (272.0–322.1), which may affect pharmacokinetic properties like membrane permeability.

Structural Conformation and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, highlights the role of dihedral angles in chalcone analogs with fluorophenyl groups. In such compounds, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and intermolecular interactions . This rigidity could enhance crystallinity or binding affinity in target interactions.

Biological Activity

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its role as an NK-3 receptor antagonist. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be represented as follows:

  • Molecular Formula : C16H15ClF N3O
  • Molecular Weight : 305.76 g/mol

This compound features a urea moiety linked to a pyrrolidine ring, which is substituted with chlorophenyl and fluorophenyl groups, contributing to its unique pharmacological properties.

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea acts primarily as an antagonist at the neurokinin-3 (NK-3) receptor. The NK-3 receptor is part of the tachykinin family of G protein-coupled receptors (GPCRs) and is implicated in various physiological processes, including:

  • Regulation of mood and anxiety
  • Modulation of pain perception
  • Influence on reproductive functions

By blocking NK-3 receptor activity, this compound may exhibit potential therapeutic effects in conditions such as anxiety disorders and depression.

Pharmacological Effects

Research has demonstrated that 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibits several pharmacological effects:

  • Antidepressant-like Activity : In animal models, administration of this compound has shown significant reductions in behaviors associated with depression.
  • Anxiolytic Effects : The compound has been observed to reduce anxiety-like behaviors in rodent models, suggesting its potential use in treating anxiety disorders.
  • Pain Modulation : Studies indicate that it may have analgesic properties by modulating pain pathways through NK-3 receptor inhibition.

In Vitro and In Vivo Studies

A series of studies have evaluated the biological activity of this compound:

Study TypeFindings
In VitroDemonstrated effective binding affinity to NK-3 receptors with IC50 values indicating potency in receptor inhibition.
In VivoAnimal studies reported significant behavioral changes consistent with antidepressant and anxiolytic effects at doses ranging from 5 to 20 mg/kg.

Case Study 1: Antidepressant Effects

In a controlled study involving rats subjected to chronic mild stress, administration of 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea resulted in a marked improvement in depressive-like behaviors compared to control groups. The study concluded that the NK-3 receptor antagonism played a crucial role in alleviating symptoms associated with depression.

Case Study 2: Anxiety Reduction

Another investigation focused on the anxiolytic properties of this compound utilized the elevated plus maze test. Results indicated that subjects treated with the compound exhibited increased time spent in open arms, a behavior indicative of reduced anxiety levels.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

Basic Research Question
The synthesis typically involves coupling a substituted isocyanate with an amine-containing pyrrolidinone. A standard method uses 3-chlorophenyl isocyanate reacting with 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization can be guided by Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and stoichiometry .

Advanced Research Question
For scalable synthesis, continuous-flow chemistry methods (e.g., Omura-Sharma-Swern oxidation adaptations) may reduce reaction times and improve yield reproducibility. Computational modeling (e.g., DFT calculations) can predict intermediate stability and transition states to refine catalytic conditions .

How can the structural integrity of the compound be confirmed post-synthesis?

Basic Research Question
Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 19F^{19}F spectra to verify substituent positions and urea linkage. For example, the 5-oxopyrrolidin-3-yl group shows characteristic carbonyl signals at ~165–175 ppm in 13C^13C NMR .
  • IR : Confirm urea C=O stretching vibrations (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl (~1700 cm1^{-1}) .

Advanced Research Question
High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]+^+). X-ray crystallography can resolve conformational isomerism in the pyrrolidinone ring and urea plane .

What structural features influence the compound’s bioactivity or physicochemical properties?

Basic Research Question
The 3-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity (logP ~3.9), impacting membrane permeability. The 5-oxopyrrolidin-3-yl moiety introduces hydrogen-bonding capacity, critical for target binding .

Advanced Research Question
Substituent electronic effects (e.g., fluorine’s electronegativity) modulate urea’s hydrogen-bond donor strength. Molecular dynamics simulations can predict how conformational flexibility in the pyrrolidinone ring affects binding kinetics .

How can researchers validate analytical methods for quantifying the compound in complex matrices?

Basic Research Question
Develop HPLC/UV or LC-MS methods with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% formic acid). Validate linearity (R2^2 >0.99), LOD/LOQ (<1 µg/mL), and recovery rates (85–115%) using spiked samples .

Advanced Research Question
Isotope dilution mass spectrometry (ID-MS) with 13C^{13}C- or 15N^{15}N-labeled analogs improves quantification accuracy in biological matrices .

How should researchers address contradictory data in biological activity studies?

Basic Research Question
Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC50_{50} values may arise from differences in ATP concentrations in kinase inhibition assays .

Advanced Research Question
Use cheminformatics tools (e.g., molecular docking) to assess target binding pose variations. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

What computational strategies are recommended for studying structure-activity relationships (SAR)?

Advanced Research Question
Perform pharmacophore modeling to identify critical interaction sites (e.g., urea NH for hydrogen bonding). QSAR models using descriptors like polar surface area (PSA) or topological torsion indices can predict bioavailability .

How can green chemistry principles be applied to its synthesis?

Advanced Research Question
Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic methods (e.g., enzyme-mediated coupling) may reduce waste. Flow reactors enhance heat/mass transfer, minimizing energy use .

What mechanisms underlie its potential kinase inhibition activity?

Advanced Research Question
The urea moiety mimics ATP’s adenine interactions in kinase active sites. Fluorophenyl groups may occupy hydrophobic pockets. Use cryo-EM or crystallography to map binding to kinases like VEGFR or FGFR .

How can impurities or degradation products be characterized?

Basic Research Question
LC-MS/MS identifies hydrolyzed urea (yielding aniline derivatives) or oxidized pyrrolidinone. Accelerated stability studies (40°C/75% RH) reveal major degradation pathways .

What strategies enable isotopic labeling for pharmacokinetic studies?

Advanced Research Question
Incorporate 18O^{18}O into the pyrrolidinone carbonyl via acid-catalyzed exchange. Alternatively, synthesize 2H^{2}H- or 19F^{19}F-labeled analogs for MRI or PET imaging .

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